Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The InChI code for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a solid or liquid at room temperature . The compound should be stored in a refrigerator . The boiling point of the compound is not specified .Scientific Research Applications
Antitubercular Drug Development
This compound serves as a building block in the synthesis of a new class of antitubercular drugs. Researchers have utilized the 2,6-diazaspiro[3.4]octane core to develop potent nitrofuran antitubercular leads. By exploring diverse variants of the molecular periphery, including various azole substituents, they have identified compounds with minimal inhibitory concentrations as low as 0.016 μg/mL against Mycobacterium tuberculosis .
Diversity-Oriented Synthesis
The versatility of Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate allows for its use in diversity-oriented synthesis strategies. This approach is crucial for creating large libraries of molecules with potential biological activity, enabling the discovery of new drugs and materials .
Molecular Periphery Exploration
The compound’s structure is ideal for exploring the molecular periphery, which is a method used to modify the properties of a molecule by altering its edges or “periphery”. This can lead to the discovery of new pharmacophores and optimization of drug candidates .
Heterocyclic Chemistry Research
As a heterocyclic compound, Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is significant in heterocyclic chemistry research. Heterocycles are the backbone of many pharmaceuticals, and studying this compound can lead to advancements in the synthesis and understanding of heterocyclic molecules .
Analytical Chemistry
The compound can be used as a standard or reference material in analytical chemistry, particularly in techniques like NMR , HPLC , LC-MS , and UPLC . These methods are essential for the identification, quantification, and study of the properties of chemical substances .
Chemical Education
Due to its interesting chemical structure, Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate can be used as a teaching aid in chemical education, particularly in organic chemistry courses that cover topics like spiro compounds and diaza structures .
Material Science
The compound’s unique structure could be investigated for its potential applications in material science. Spiro compounds often exhibit unique optical and electronic properties, making them suitable for use in the development of new materials .
Computational Chemistry
In computational chemistry, Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate can be used as a model compound to study computational methods and algorithms. Its structure can help in the development of new computational techniques for predicting the behavior of similar complex molecules .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Future Directions
A study has shown that by linking the 5-nitrofuryl moiety to various heterocyclic motifs, potent antimycobacterial compounds efficacious against multidrug-resistant strains can be developed that are also non-toxic to rodents . This suggests that Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate and related compounds could have potential applications in the development of new antimycobacterial drugs .
properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZZJIWGDWBWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175655 | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1272758-05-0 | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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